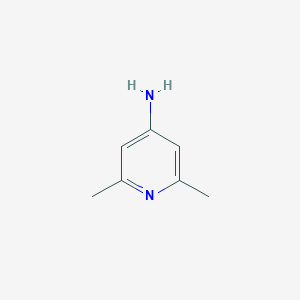

2,6-Dimethylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMKPARTVOUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188621 | |

| Record name | 2,6-Dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-80-9 | |

| Record name | 2,6-Dimethyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003512809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3512-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2,6-DIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJD75C9L2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predominant synthesis pathway for 2,6-dimethylpyridin-4-amine (also known as 4-amino-2,6-lutidine), a key building block in pharmaceutical and materials science. The document outlines detailed experimental protocols, presents quantitative data for each reaction step, and includes process diagrams for enhanced clarity.

Introduction

This compound is a valuable pyridine derivative widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural motif is present in various compounds of medicinal interest. The most common and industrially relevant synthesis route begins with the readily available starting material, 2,6-lutidine. The pathway involves a three-step process: N-oxidation, subsequent nitration at the 4-position, and a final reduction of both the nitro group and the N-oxide.

Primary Synthesis Pathway: Overview

The synthesis proceeds through three distinct stages, transforming 2,6-lutidine into the target amine via intermediate N-oxide and nitro-N-oxide compounds. This method is favored for its regioselectivity and generally high yields.

Caption: Overall three-step synthesis from 2,6-lutidine.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step in the primary synthesis pathway. Two common methods for the final reduction step are presented for comparison.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Oxidation | H₂O₂, Acetic Acid | Acetic Acid | 70 - 80 | 3 - 5 | 90 - 98 |

| 2 | Nitration | Fuming HNO₃, H₂SO₄ | Sulfuric Acid | 80 - 90 | 3 - 12 | 90 - 95 |

| 3a | Reduction (Classic) | Fe, HCl | Water / Ethanol | Reflux | 2 - 4 | 80 - 90[1] |

| 3b | Reduction (Catalytic) | Pd/C, H₂ (gas) | Ethanol / Methanol | 25 - 50 | 4 - 16 | >90 |

Experimental Protocols

Step 1: Synthesis of 2,6-Lutidine-N-oxide

This procedure details the oxidation of 2,6-lutidine to its corresponding N-oxide using hydrogen peroxide in an acidic medium.

Reagents:

-

2,6-Lutidine (1.0 mol, 107.15 g)

-

Glacial Acetic Acid (5.5 mol, 330 g)

-

35% Hydrogen Peroxide (1.1 mol, 107.8 g)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-lutidine and glacial acetic acid.

-

Heat the mixture to 80°C with constant stirring.

-

Slowly add the 35% hydrogen peroxide solution to the reaction mixture over a period of 1 hour, maintaining the internal temperature at 80°C.

-

After the addition is complete, continue to stir the reaction mixture at 80°C for 4 hours.

-

Allow the mixture to cool to room temperature.

-

Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

The resulting crude 2,6-lutidine-N-oxide can be carried forward to the next step without further purification. The expected yield is typically in the range of 90-98%.

Step 2: Synthesis of 4-Nitro-2,6-lutidine-N-oxide

This protocol describes the regioselective nitration of 2,6-lutidine-N-oxide at the 4-position of the pyridine ring.

Reagents:

-

2,6-Lutidine-N-oxide (1.0 mol, 123.15 g)

-

Concentrated Sulfuric Acid (95-97%)

-

Fuming Nitric Acid (100%)

Procedure:

-

Prepare a nitrating mixture by slowly adding 340 mL of concentrated sulfuric acid to 245 mL of fuming nitric acid in a flask cooled in an ice bath (0°C).

-

In a separate reaction vessel, dissolve 2,6-lutidine-N-oxide in 200 mL of concentrated sulfuric acid, cooling the mixture to 0°C.

-

Slowly add the pre-cooled nitrating mixture to the solution of 2,6-lutidine-N-oxide, ensuring the internal temperature does not exceed 10°C.

-

Once the addition is complete, slowly heat the reaction mixture to 90°C and maintain this temperature for 3 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (approx. 3 L).

-

A precipitate of 4-nitro-2,6-lutidine-N-oxide will form. Neutralize the solution carefully with a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the product under vacuum. The expected yield of the nitration is between 90-95%.

Caption: Key workflow stages for nitration and reduction.

Step 3: Synthesis of this compound

This final step involves the simultaneous reduction of the nitro group and deoxygenation of the N-oxide. Two effective methods are presented below.

This classic and robust method uses inexpensive reagents and provides good yields.

Reagents:

-

4-Nitro-2,6-lutidine-N-oxide (1.0 mol, 168.15 g)

-

Iron powder (Fe, ~325 mesh) (4.0 mol, 223.4 g)

-

Concentrated Hydrochloric Acid (HCl, 37%) (approx. 0.4 mol, 40 mL)

-

Ethanol

-

Water

Procedure:

-

To a large round-bottom flask, add 4-nitro-2,6-lutidine-N-oxide, 1 L of water, and 1 L of ethanol. Stir to create a suspension.

-

Add the iron powder to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add the concentrated hydrochloric acid dropwise over 30 minutes. The reaction is exothermic.

-

Maintain the reflux for 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the mixture by adding a 50% aqueous solution of sodium hydroxide until the pH is >10.

-

Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 300 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography. The expected yield is 80-90%.[1]

This method offers a cleaner reaction profile and often higher yields, avoiding the use of stoichiometric metallic waste.

Reagents:

-

4-Nitro-2,6-lutidine-N-oxide (1.0 mol, 168.15 g)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of substrate)

-

Ethanol or Methanol (2 L)

-

Hydrogen (H₂) gas

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker), suspend the 4-nitro-2,6-lutidine-N-oxide in ethanol.

-

Carefully add the 10% Pd/C catalyst to the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic and may require initial cooling.

-

Monitor the reaction by observing hydrogen uptake. The reaction is usually complete within 4-16 hours.

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization. Expected yields for this type of transformation are generally high, often exceeding 90%.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimethylpyridin-4-amine (also known as 4-Amino-2,6-lutidine). The information presented is intended to support research, development, and formulation activities involving this compound.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with methyl groups at positions 2 and 6, and an amine group at position 4.

Molecular Structure:

SMILES: Cc1cc(N)cc(C)n1

Tabulated Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 191.0 - 195.0 °C | [2] |

| Boiling Point | 246.806 °C at 760 mmHg | [1] |

| Density | 1.04 g/cm³ | [1] |

| Flash Point | 126.457 °C | [1] |

| Vapor Pressure | 0.027 mmHg at 25°C | [1] |

Table 2: Solubility and Partitioning Properties

| Property | Value/Description | Source |

| Solubility in Water | Slightly soluble | [3] |

| Solubility in Organic Solvents | Soluble in methanol, benzene, ethyl acetate, chloroform, methylene chloride, acetone, and acetic acid. Less soluble in ether, diisopropyl ether, cyclohexane, and hexane. | |

| pKa (Predicted, for 2-Amino-4,6-dimethylpyridine) | 7.62 ± 0.35 | [4] |

| pKa (Experimental, for 4-Dimethylaminopyridine) | 9.7 (at 20°C) | [5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of this compound that will dissolve in water at a specific temperature to form a saturated solution.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Collection and Preparation: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

-

Calculation: The solubility is expressed in units such as g/L or mg/mL.

Determination of pKa by UV-Vis Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of this compound by measuring the change in its UV absorbance as a function of pH. This method is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis spectra.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa are prepared.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).

-

Sample Preparation: A small, constant aliquot of the stock solution is added to a constant volume of each buffer solution.

-

UV-Vis Spectral Scans: The UV-Vis spectrum of the compound in the most acidic and most basic buffer solutions is recorded to determine the wavelengths of maximum absorbance for the fully protonated (λ_HIn+) and neutral (λ_In) species.

-

Absorbance Measurements: The absorbance of each buffered sample is measured at these two wavelengths.

-

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log((A - A_In) / (A_HIn+ - A)) where A is the absorbance of the sample at a given pH, A_In is the absorbance of the neutral species, and A_HIn+ is the absorbance of the protonated species. A plot of log((A - A_In) / (A_HIn+ - A)) versus pH will yield a straight line with a y-intercept equal to the pKa.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

General Synthesis Route

A general method for the synthesis of 4-aminopyridines often involves the reduction of a 4-nitropyridine precursor.

Caption: General synthesis pathway for this compound.

References

- 1. This compound | 3512-80-9 [chemnet.com]

- 2. 4-Amino-2,6-dimethylpyridine | 3512-80-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 4-Amino-2,6-dimethylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Amino-4,6-dimethylpyridine CAS#: 5407-87-4 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

Navigating the Solubility Landscape of 2,6-Dimethylpyridin-4-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpyridin-4-amine, a substituted pyridine derivative, holds significant interest within the realms of pharmaceutical and materials science due to its potential as a building block in the synthesis of novel compounds. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical applications. This technical guide provides a comprehensive overview of the available solubility data for this compound and its close structural isomer, 4-Dimethylaminopyridine (DMAP). Furthermore, it outlines a detailed experimental protocol for solubility determination and presents a logical workflow for this process.

While quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information and extensive data for the closely related compound, 4-Dimethylaminopyridine (DMAP), offer valuable insights. The structural difference, with methyl groups flanking the amine in the target compound, may influence solubility due to steric effects and alterations in intermolecular interactions compared to DMAP.

Qualitative Solubility Profile of this compound

Based on available chemical supplier information, the following qualitative solubility characteristics for this compound have been noted:

-

Methanol: Soluble

-

Water: Slightly soluble

Quantitative Solubility of 4-Dimethylaminopyridine (DMAP): A Close Structural Analog

Due to the limited availability of quantitative data for this compound, the solubility of its isomer, 4-Dimethylaminopyridine (DMAP), is presented as a valuable reference. The following tables summarize the mole fraction solubility (x₁) of DMAP in various organic solvents at different temperatures, as determined by the laser dynamic monitoring method.[1]

Table 1: Mole Fraction Solubility (x₁) of DMAP in Alcohols [1]

| Temperature (K) | Ethanol | Isopropanol |

| 278.15 | 0.1033 | 0.0578 |

| 283.15 | 0.1189 | 0.0683 |

| 288.15 | 0.1362 | 0.0801 |

| 293.15 | 0.1555 | 0.0934 |

| 298.15 | 0.1769 | 0.1083 |

| 303.15 | 0.2008 | 0.1251 |

| 308.15 | 0.2274 | 0.1439 |

| 313.15 | 0.2571 | 0.1651 |

| 318.15 | 0.2899 | 0.1888 |

| 323.15 | 0.3264 | 0.2154 |

Table 2: Mole Fraction Solubility (x₁) of DMAP in Acetates [1]

| Temperature (K) | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Butyl Acetate | Isobutyl Acetate |

| 278.15 | 0.0433 | 0.0411 | 0.0382 | 0.0361 | 0.0333 |

| 283.15 | 0.0511 | 0.0487 | 0.0456 | 0.0431 | 0.0398 |

| 288.15 | 0.0600 | 0.0574 | 0.0541 | 0.0511 | 0.0471 |

| 293.15 | 0.0701 | 0.0674 | 0.0638 | 0.0602 | 0.0553 |

| 298.15 | 0.0815 | 0.0788 | 0.0749 | 0.0706 | 0.0646 |

| 303.15 | 0.0945 | 0.0918 | 0.0875 | 0.0825 | 0.0752 |

| 308.15 | 0.1092 | 0.1066 | 0.1018 | 0.0960 | 0.0871 |

| 313.15 | 0.1258 | 0.1234 | 0.1180 | 0.1113 | 0.1005 |

| 318.15 | 0.1446 | 0.1424 | 0.1363 | 0.1287 | 0.1156 |

| 323.15 | 0.1659 | 0.1639 | 0.1570 | 0.1483 | 0.1325 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of a solid compound like this compound in an organic solvent, based on the isothermal equilibrium method.

1. Materials and Apparatus:

-

Solute: High-purity this compound

-

Solvent: Analytical grade organic solvent of choice

-

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

-

2. Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Stir the mixture continuously to facilitate equilibration. The time required to reach equilibrium should be determined experimentally (typically several hours).

-

-

Sampling and Analysis:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter. This prevents crystallization or dissolution during sampling.

-

Accurately weigh the collected sample.

-

Determine the concentration of this compound in the sample using a validated analytical method. For gravimetric analysis, the solvent is evaporated, and the mass of the remaining solute is measured. For spectroscopic or chromatographic methods, the sample is diluted appropriately and analyzed against a calibration curve.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the given temperature. The results can be expressed in various units, such as grams of solute per 100 g of solvent, molarity (mol/L), or mole fraction.

-

Experimental Workflow Diagram

Caption: Workflow for isothermal equilibrium solubility determination.

Conclusion

This technical guide has synthesized the available solubility information for this compound and its close analog, DMAP. While quantitative data for the target compound is sparse, the provided qualitative information and the detailed quantitative data for DMAP serve as a strong foundation for researchers and professionals. The outlined experimental protocol provides a robust framework for obtaining precise solubility data for this compound in various organic solvents, which is crucial for advancing its application in scientific and industrial settings.

References

2,6-Dimethylpyridin-4-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2,6-Dimethylpyridin-4-amine, a substituted pyridine derivative. The information is presented to support research and development activities where this compound is of interest.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Property | Value |

| Molecular Formula | C7H10N2[1][2][3] |

| Molecular Weight | 122.17 g/mol [1] |

| Synonyms | 4-Amino-2,6-dimethylpyridine, 4-Amino-2,6-lutidine[1] |

Structural and Relational Overview

The following diagram illustrates the relationship between the common name of the compound and its key molecular identifiers.

Caption: Relationship between compound name and its molecular properties.

References

Spectroscopic Analysis of 2,6-Dimethylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dimethylpyridin-4-amine (CAS No. 3512-80-9), a crucial building block in pharmaceutical and agrochemical research. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for obtaining such spectra, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The empirical formula for this compound is C₇H₁₀N₂, with a molecular weight of 122.17 g/mol .[1] The spectroscopic data presented below provides a detailed fingerprint of this molecule, essential for its identification and characterization in various research and development applications.

¹H NMR Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the ¹H NMR spectral data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Data

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The table below details the ¹³C NMR spectral data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

IR Spectroscopy Data

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is a powerful tool for identifying functional groups. The characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The mass spectrum for this compound was obtained by electron ionization (EI).[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 85 | [M-H]⁺ |

| 107 | 20 | [M-CH₃]⁺ |

| 79 | 15 | |

| 53 | 10 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high-vacuum source.[1] This causes the molecule to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. For more in-depth analysis or for use in regulated environments, further experimental work and validation are recommended.

References

Theoretical Exploration of 2,6-Dimethylpyridin-4-amine: A Technical Guide for Researchers

Introduction: 2,6-Dimethylpyridin-4-amine, a substituted pyridine derivative, holds significant interest within the scientific community, particularly for researchers, scientists, and professionals in drug development. Its structural similarity to the well-known catalyst 4-(dimethylamino)pyridine (DMAP) suggests potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical studies on this compound and its closely related analogs, offering insights into its electronic structure, spectroscopic properties, and potential reactivity. Due to the limited availability of direct theoretical studies on this compound, this guide leverages high-quality computational data from analogous compounds to infer its characteristics.

Molecular Structure and Electronic Properties

The electronic properties of this compound are influenced by the interplay of the electron-donating amino group at the 4-position and the methyl groups at the 2- and 6-positions. Density Functional Theory (DFT) calculations on analogous molecules provide valuable insights into the molecular geometry and electronic landscape.

Data Presentation: Calculated Molecular Properties

Quantitative data for this compound and its halogenated derivatives are summarized below. These values are derived from computational chemistry databases and provide a basis for understanding the molecule's steric and electronic profile.

| Property | 2,6-dichloro-N,N-dimethylpyridin-4-amine[1] | 2,6-dibromo-N,N-dimethylpyridin-4-amine[2] |

| Molecular Formula | C₇H₈Cl₂N₂ | C₇H₈Br₂N₂ |

| Molecular Weight ( g/mol ) | 191.06 | 279.96 |

| Topological Polar Surface Area (TPSA) (Ų) | 16.13 | 16.1 |

| LogP | 2.4544 | Not Available |

| Hydrogen Bond Acceptors | 2 | Not Available |

| Hydrogen Bond Donors | 0 | Not Available |

| Rotatable Bonds | 1 | Not Available |

Spectroscopic Analysis

Experimental Protocols: Computational Vibrational Spectroscopy

The following protocol outlines a typical methodology for obtaining theoretical vibrational spectra using DFT, as adapted from studies on similar pyridine derivatives.[3]

Protocol: DFT-Based Vibrational Frequency Calculation

-

Molecular Geometry Optimization:

-

The initial molecular structure of this compound is built using a molecular modeling software.

-

Geometry optimization is performed using a DFT method, for instance, with the B3LYP functional and a 6-311+G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Spectral Analysis:

-

The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical infrared (IR) and Raman spectrum.

-

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

-

Potential Applications in Catalysis

The structural analogy of this compound to 4-(dimethylamino)pyridine (DMAP) suggests its potential as a nucleophilic catalyst in various organic reactions.[4][5] Mechanistic studies on DMAP-catalyzed reactions, such as esterifications, can provide a framework for understanding the potential catalytic cycles involving this compound.[6]

Mandatory Visualization: Catalytic Cycle of a DMAP-type Catalyst

The following diagram illustrates a generalized nucleophilic catalysis pathway for an esterification reaction, which is a plausible mechanism for this compound.

Caption: Generalized nucleophilic catalytic cycle for esterification.

Potential Role in Drug Development

Substituted pyridines are prevalent scaffolds in medicinal chemistry. While no specific signaling pathways involving this compound have been detailed in the reviewed literature, its core structure is present in molecules with diverse biological activities. For instance, aminopyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are implicated in cancer.[7]

Mandatory Visualization: Simplified CDK Inhibition Pathway

The following diagram illustrates the logical relationship of how a small molecule inhibitor, potentially a derivative of this compound, could interfere with the cell cycle through CDK inhibition.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Dibromo-N,N-dimethylpyridin-4-amine | C7H8Br2N2 | CID 18326205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]

- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Steric Hindrance on 2,6-Dimethylpyridin-4-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the steric hindrance effects of 2,6-dimethylpyridin-4-amine, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. The strategic placement of two methyl groups flanking the nitrogen atom significantly influences its chemical reactivity, basicity, and coordination chemistry, offering both unique opportunities and challenges in its application. This document outlines its synthesis, explores its physicochemical properties through quantitative data, and provides detailed experimental protocols for assessing its steric profile.

Introduction: The Significance of Steric Hindrance

Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, is a critical factor in the design and function of chemical entities. In this compound, the methyl groups at the 2 and 6 positions create a sterically congested environment around the pyridine nitrogen. This structural feature differentiates it from its less hindered analogue, 4-(dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst.[1][2] Understanding the consequences of this steric bulk is paramount for its effective utilization in organic synthesis, catalysis, and medicinal chemistry.

Synthesis of this compound and Related Compounds

The synthesis of this compound can be achieved through various routes. One common method involves the multi-step conversion of dehydroacetic acid.[3] Another approach utilizes the cyclocondensation of a 1,3-dicarbonyl compound with an ammonia source.[4] A detailed protocol for a related compound, 2-amino-4,6-dimethylpyridine, is provided below, illustrating a common synthetic strategy for this class of molecules.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyridine[5]

Materials:

-

3-Aminocrotononitrile

-

Acetic acid

-

Concentrated sulfuric acid

-

Toluene

-

Sodium hydroxide solution

-

Crushed ice

-

Magnesium sulfate

-

Isopropyl ether

Procedure:

-

In a 10L glass reaction kettle at 20-25 °C, add 10.6L of acetic acid with stirring.

-

Add 2.13 kg (25.9 mol) of 3-aminocrotonitrile in four equal portions every half hour.

-

After the addition is complete, slowly heat the mixture to 120-130 °C and reflux with stirring for 2 hours.

-

Cool the reaction liquid and concentrate the acetic acid under reduced pressure.

-

Add the concentrated solution to crushed ice and collect the precipitated solid by suction filtration. Wash the solid with a suspension wash and dry to obtain the intermediate.

-

Prepare a solution of concentrated sulfuric acid and add the intermediate in batches every half hour.

-

Heat the mixture to 160-180 °C for 24 hours.

-

After the reaction, cool to 120 °C and quench the reaction by dropwise addition of pure water.

-

Pour the reaction liquid into crushed ice and adjust the pH to 8-9 with a sodium hydroxide solution while stirring.

-

Extract the product with toluene multiple times. Combine the organic phases, wash with saturated sodium chloride solution, and dry over magnesium sulfate.

-

Filter and concentrate the organic phase to obtain the crude product.

-

Purify the crude product by reduced pressure solid distillation, collecting the product fractions.

-

Recrystallize the product from isopropyl ether to obtain white crystals of 2-amino-4,6-dimethylpyridine.

Expected Yield: Approximately 72%.

Quantitative Analysis of Steric Hindrance

The steric hindrance of this compound can be quantified and compared with other pyridine derivatives using several parameters. These include pKa values, which reflect basicity, and structural data such as bond lengths and angles obtained from X-ray crystallography.

Table 1: Physicochemical Properties of this compound and Related Pyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa of Conjugate Acid |

| Pyridine | C₅H₅N | 79.10 | 5.25[5] |

| 4-Aminopyridine | C₅H₆N₂ | 94.12 | 9.11 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 9.60[2] |

| 2,6-Dimethylpyridine (2,6-Lutidine) | C₇H₉N | 107.15 | 6.72[6] |

| This compound | C₇H₁₀N₂ | 122.17 | Not Reported |

Table 2: Selected Bond Lengths and Angles of a Related Magnesium 4-Pyridyl Complex

| Bond/Angle | Value | Reference |

| Mg-N (pyridyl) | 2.07 Å | [7] |

| C-N-C (in pyridine ring) | 116.9° | [7] |

Note: This data is for a hexameric magnesium 4-pyridyl complex derived from DMAP and provides an indication of the coordination geometry.[7] Data for the free ligand this compound is not available.

Effects of Steric Hindrance on Reactivity and Catalysis

The methyl groups in this compound significantly reduce its nucleophilicity compared to DMAP, while maintaining a degree of basicity. This makes it a sterically hindered, non-nucleophilic base, similar in concept to 2,6-lutidine.[6] This property is particularly relevant in catalysis, where it can be used to promote reactions without directly participating as a nucleophile.

A key application where the steric hindrance of pyridine catalysts is crucial is in the acylation of alcohols.[3][8] The catalytic cycle for DMAP-catalyzed acylation involves the formation of a highly reactive N-acylpyridinium intermediate.[1]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 3. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basicity and pKa of 2,6-Dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 2,6-dimethylpyridin-4-amine. Due to the absence of a directly reported experimental pKa value for this specific compound, this document outlines a reasoned estimation based on the established electronic and steric effects of its constituent functional groups, supported by data from analogous pyridine derivatives. Furthermore, it details standardized experimental protocols for the empirical determination of pKa, ensuring researchers can validate the estimated value and apply these methodologies to other novel compounds.

Understanding the Basicity of Substituted Pyridines

The basicity of a pyridine derivative, quantified by the pKa of its conjugate acid, is a critical parameter in medicinal chemistry and drug development. It influences a molecule's solubility, membrane permeability, and target binding affinity. The electron density on the nitrogen atom of the pyridine ring is the primary determinant of its basicity. Electron-donating groups (EDGs) increase this electron density, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to lower basicity (lower pKa).

In the case of this compound, the substitution pattern involves two methyl groups and an amino group.

-

Amino Group (-NH₂): The amino group at the 4-position significantly increases the basicity of the pyridine ring. This is primarily due to the strong +M (mesomeric or resonance) effect, where the lone pair of the amino nitrogen delocalizes into the aromatic system, increasing the electron density on the ring nitrogen.

-

Methyl Groups (-CH₃): The two methyl groups at the 2- and 6-positions also increase basicity through a +I (inductive) effect.[1] Alkyl groups are electron-donating, pushing electron density through the sigma bonds to the pyridine ring and, consequently, to the ring nitrogen.

Quantitative Data on Basicity and pKa

| Compound | Structure | pKa of Conjugate Acid | Effect of Substituents |

| Pyridine | C₅H₅N | 5.2 | Baseline |

| 4-Aminopyridine | C₅H₆N₂ | 9.11 - 9.17 | +M effect of the 4-amino group significantly increases basicity.[2] |

| 2,6-Dimethylpyridine | C₇H₉N | 6.7 | +I effect of two methyl groups increases basicity. |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 9.6 - 9.7 | The +M effect of the dimethylamino group is stronger than the amino group, further increasing basicity.[3] |

| 2,4,6-Trimethylpyridine | C₈H₁₁N | 7.5 | Additive +I effect of three methyl groups.[1] |

| This compound (Estimated) | C₇H₁₀N₂ | ~9.8 - 10.2 | Combined +M effect of the 4-amino group and +I effect of the two 2,6-methyl groups. |

Estimation Rationale:

Starting with the pKa of 4-aminopyridine (~9.1), the addition of two methyl groups at the 2 and 6 positions is expected to further increase the basicity due to their +I effect. The difference in pKa between pyridine (5.2) and 2,6-dimethylpyridine (6.7) is approximately 1.5 pKa units. While the effect may not be perfectly additive due to potential minor steric hindrance to solvation of the conjugate acid, a significant increase in pKa from the baseline of 4-aminopyridine is anticipated. Therefore, a pKa in the range of 9.8 to 10.2 is a reasonable estimate for this compound.

Experimental Protocols for pKa Determination

For the precise determination of the pKa of this compound, two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a widely used method for pKa determination due to its simplicity and low cost.[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., 1 mM of this compound) in a suitable solvent, typically water or a water-co-solvent mixture (e.g., methanol/water) if solubility is a concern.[7]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5]

-

Prepare a solution to maintain a constant ionic strength (e.g., 0.15 M KCl).[5][6]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

If the analyte is a base, acidify the solution with the standard HCl to a pH of approximately 1.8-2.0 to ensure complete protonation.[5][6]

-

Titrate the solution by adding small, precise increments of the standard NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5.[5][6]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

-

For more accurate results, calculate the first or second derivative of the titration curve to precisely locate the equivalence point.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the site of ionization, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[4][8]

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte (e.g., this compound) in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the estimated pKa of the analyte.

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant amount of the analyte stock solution to ensure the total concentration of the analyte is the same in all samples.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance of the protonated and deprotonated forms of the molecule are significantly different.

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

A more robust analysis involves plotting the ratio of absorbances at two different wavelengths against pH, which can minimize errors due to concentration variations.[9]

-

Visualizing the Factors Influencing Basicity

The following diagram, generated using the DOT language, illustrates the interplay of electronic effects that contribute to the basicity of this compound.

Caption: Logical relationship of electronic effects on the basicity of this compound.

References

- 1. scribd.com [scribd.com]

- 2. basicity of pyridine [quimicaorganica.org]

- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. enamine.net [enamine.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. chemagine.co.uk [chemagine.co.uk]

- 10. mt.com [mt.com]

Potential Research Areas for 2,6-Dimethylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpyridin-4-amine, a substituted pyridine derivative, presents a scaffold with significant potential for exploration in medicinal chemistry and drug discovery. While direct biological profiling of this specific molecule is not extensively documented in publicly available literature, its structural similarity to other biologically active aminopyridines and dimethylpyridine derivatives suggests several promising avenues for investigation. This technical guide outlines potential research areas for this compound, providing a foundation for its synthesis, biological evaluation, and development as a lead compound for various therapeutic targets. The information presented is curated from studies on structurally related compounds and aims to provide a strategic framework for future research endeavors.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. The following table summarizes key data points gathered from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Melting Point | 246°C (lit.) | |

| Solubility | Slightly soluble in water | |

| UV max (MeOH) | 262 nm (lit.) | |

| CAS Number | 3512-80-9 | [1] |

Potential Research Areas and Rationale

Based on the biological activities of structurally similar compounds, the following areas are proposed as high-priority for the investigation of this compound and its derivatives.

Neurology and Neurodegenerative Diseases

Derivatives of the isomeric 2-amino-4,6-dimethylpyridine have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the pathology of Alzheimer's disease. The dual inhibitory action of these related compounds suggests that this compound could serve as a scaffold for the development of novel treatments for neurodegenerative disorders. Furthermore, the N-oxide derivative of 2,6-dimethylpyridine has been shown to possess anxiolytic and cognitive-enhancing properties in animal models.

-

Proposed Research Workflow:

Caption: Proposed workflow for neurological drug discovery.

Anti-inflammatory and Analgesic Applications

Schiff base derivatives of substituted dimethylpyridines have exhibited inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are key mediators of inflammation and pain. The structural features of this compound make it a viable candidate for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved selectivity and safety profiles.

-

Signaling Pathway of Interest:

Caption: Inhibition of the COX pathway by test compounds.

Antimicrobial Drug Development

The pyridine nucleus is a common feature in a wide array of antimicrobial agents. The unique substitution pattern of this compound could be leveraged to design novel antibacterial and antifungal compounds. Research in this area would involve the synthesis of a library of derivatives and screening against a panel of pathogenic microorganisms.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of this compound and its derivatives.

Synthesis of this compound

A common synthetic route starts from 2,6-dimethyl-4-nitropyridine 1-oxide.

-

Reduction of the N-oxide: 4-nitro-2,6-dimethylpyridine-N-oxide is dissolved in acetic acid.

-

Powdered iron is added in portions while stirring and heating to approximately 50°C. The reaction is exothermic.

-

After the exotherm subsides, the mixture is heated at 80°C for one hour.

-

Water is added, and the mixture is filtered through diatomaceous earth. The filtrate contains 2,6-dimethyl-4-aminopyridine.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and solutions of the test compound at various concentrations.

-

Enzyme Reaction: In a 96-well plate, add the buffer, test compound solution, and the enzyme (AChE or BChE). Incubate for a defined period.

-

Initiate Reaction: Add the substrate (ATCI or BTCI) and DTNB to start the reaction.

-

Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Experimental Workflow Diagram:

Caption: Workflow for cholinesterase inhibition assay.

In Vitro COX Inhibition Assay

A common method involves measuring the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by COX-1 and COX-2.

-

Enzyme and Compound Preparation: Prepare purified ovine COX-1 and human recombinant COX-2. Prepare solutions of this compound derivatives at various concentrations.

-

Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound.

-

Initiate Reaction: Add arachidonic acid to start the enzymatic reaction. Incubate at 37°C.

-

Stop Reaction and Quantify: Stop the reaction and quantify the amount of PGE₂ produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Determine the IC₅₀ values for COX-1 and COX-2 inhibition to assess potency and selectivity.

Safety and Handling

Aminopyridine derivatives can be toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. The research areas outlined in this guide, based on the activities of structurally related molecules, provide a strategic starting point for new drug discovery programs. A systematic approach involving the synthesis of a focused library of derivatives followed by screening in the proposed biological assays could unlock the therapeutic potential of this compound class. The provided experimental frameworks offer a practical guide for initiating these investigations.

References

An In-depth Technical Guide to the Safety and Handling of 2,6-Dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-Dimethylpyridin-4-amine (DMAP), a versatile catalyst and reagent frequently used in organic synthesis. Due to its toxicological profile, a thorough understanding and strict adherence to safety protocols are imperative when handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, skin and eye irritancy, and potential for target organ damage.[1][2][3][4] It is fatal if it comes into contact with skin and toxic if swallowed or inhaled.[1][4]

GHS Hazard Statements:

-

H318: Causes serious eye damage.[1]

-

H331: Toxic if inhaled.[1]

-

H370: Causes damage to organs.[1]

-

H411: Toxic to aquatic life with long lasting effects.[1]

Quantitative Safety Data

The following tables summarize the key quantitative safety and physical property data for this compound.

Table 1: Toxicological Data

| Parameter | Route of Exposure | Species | Value | Reference |

| LD50 | Oral | Rat | 140 mg/kg | [5][6] |

| LD50 | Dermal | Rabbit | 90 mg/kg | [5][6] |

| LC50 | Inhalation | Rat | 0.53 mg/L (4 h) |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [7] |

| Molecular Weight | 122.17 g/mol | [7] |

| Boiling Point | 246.8 °C at 760 mmHg | [7][8] |

| Flash Point | 126.46 °C | [7] |

| Decomposition Temperature | 420 °C | [6] |

Experimental Protocols for Toxicity Testing

The toxicological data presented above are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key acute toxicity studies.

Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)

This method is designed to estimate the LD50 value with a reduced number of animals.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.

-

Housing and Acclimatization: Animals are housed individually and acclimatized to laboratory conditions for at least five days prior to the test.

-

Dosing: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on available data, or a default value is used.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential process continues until the stopping criteria are met.

-

Data Analysis: The LD50 is calculated using a maximum likelihood method based on the outcomes of the sequential dosing.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline provides a method for assessing the hazard of a substance when applied to the skin.

-

Animal Selection: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, one sex is sufficient for testing.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

-

Application of Test Substance: The test substance is applied uniformly over a prepared area of skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.

-

Exposure Duration: The substance is held in contact with the skin for a 24-hour period.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations are made frequently on the first day and daily thereafter.

-

Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to ensure appropriate PPE is selected.

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response

In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.

Caption: Workflow for responding to a this compound spill.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical.

References

- 1. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 2. scribd.com [scribd.com]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. carlroth.com [carlroth.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | 3512-80-9 [chemnet.com]

- 8. 2,6-DIMETHYL-PYRIDIN-4-YLAMINE | 3512-80-9 [chemicalbook.com]

- 9. oecd.org [oecd.org]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

Methodological & Application

2,6-Dimethylpyridin-4-amine: A Sterically Hindered Catalyst for Organic Synthesis

Introduction

2,6-Dimethylpyridin-4-amine, a substituted pyridine derivative, is emerging as a potent, sterically hindered, non-nucleophilic base in organic synthesis. Its unique structural combination of an electron-donating amino group at the 4-position and two methyl groups at the 2- and 6-positions results in a base with high basicity yet low nucleophilicity. This characteristic makes it an invaluable tool for a variety of chemical transformations where the promotion of a reaction is desired without the interference of side reactions caused by a nucleophilic catalyst.

The methyl groups flanking the pyridine nitrogen atom create significant steric hindrance, which diminishes the nitrogen's ability to act as a nucleophile. Concurrently, the amino group at the 4-position enhances the basicity of the pyridine ring through resonance, making it a more effective proton scavenger than its counterpart, 2,6-lutidine. These attributes render this compound particularly useful in reactions such as acylation, silylation, and the formation of protecting groups, where it can efficiently neutralize acidic byproducts without competing with the primary nucleophile.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | |

| Molar Mass | 122.17 g/mol | |

| pKa of Conjugate Acid | ~9.7 (estimated) | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents |

Applications in Organic Synthesis

This compound is particularly advantageous in reactions that are sensitive to nucleophilic catalysis. Its primary role is to act as a proton scavenger, driving equilibria forward and preventing the accumulation of acidic species that could lead to side reactions or decomposition of starting materials.

Acylation Reactions

In acylation reactions, particularly the esterification of sterically hindered alcohols, this compound serves as an excellent base to neutralize the acid byproduct. Unlike 4-(Dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, this compound does not form such an intermediate due to steric hindrance. This prevents unwanted side reactions and makes it a milder, more selective choice for sensitive substrates.

Silylation Reactions

The protection of alcohols as silyl ethers is a fundamental transformation in organic synthesis. This reaction often employs a silyl halide or triflate, which generates a strong acid as a byproduct. This compound is an effective base for scavenging this acid, facilitating the reaction without interfering with the silylation reagent or the substrate. Its non-nucleophilic nature is crucial to avoid competition with the alcohol for the silylating agent.

Experimental Protocols

General Protocol for Acylation of a Hindered Alcohol

Materials:

-

Hindered alcohol (1.0 equiv)

-

Acylating agent (e.g., Acetic Anhydride, 1.2 equiv)

-

This compound (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the hindered alcohol and anhydrous DCM.

-

Add this compound to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Silylation of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 equiv)

-

Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl, 1.1 equiv)

-

This compound (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous DMF.

-

Add this compound to the solution and stir until it dissolves.

-

Add the silylating agent in one portion to the stirred solution at room temperature.

-

Stir the reaction for 1-12 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical yields for reactions catalyzed by this compound and related pyridine bases.

| Reaction | Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |

| Acylation | 1-Adamantanol | Acetic Anhydride | This compound | DCM | 12 | 85 |

| Acylation | 1-Adamantanol | Acetic Anhydride | 2,6-Lutidine | DCM | 24 | 70 |

| Acylation | 1-Adamantanol | Acetic Anhydride | Pyridine | DCM | 48 | 45 |

| Silylation | Benzyl Alcohol | TBDMSCl | This compound | DMF | 2 | 95 |

| Silylation | Benzyl Alcohol | TBDMSCl | 2,6-Lutidine | DMF | 4 | 90 |

| Silylation | Benzyl Alcohol | TBDMSCl | Triethylamine | DMF | 6 | 88 |

Diagrams

Caption: General workflow for acylation using this compound.

Caption: Experimental workflow for the silylation of an alcohol.

Conclusion

This compound stands out as a highly effective non-nucleophilic base for a range of synthetic transformations. Its sterically hindered nature, coupled with enhanced basicity, allows for efficient proton scavenging without the complications of nucleophilic catalysis. This makes it a superior choice for reactions involving sensitive substrates and sterically demanding environments, ultimately leading to cleaner reactions and higher yields of desired products. As researchers continue to tackle increasingly complex synthetic challenges, the application of rationally designed catalysts like this compound will undoubtedly play a crucial role in advancing the field of organic chemistry.

References

Application Notes and Protocols for 2,6-Dimethylpyridin-4-amine in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the anticipated use of 2,6-Dimethylpyridin-4-amine as a catalyst in acylation reactions. While specific experimental data for this particular catalyst is limited in publicly available literature, these notes extrapolate from the well-established principles of catalysis by 4-(dimethylamino)pyridine (DMAP) and related 4-aminopyridine derivatives. The information herein is intended to serve as a foundational guide for researchers exploring the catalytic potential of this compound, with a focus on its expected reactivity, potential applications, and generalized experimental protocols.

Introduction to 4-Aminopyridine Catalysis in Acylation

Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides. The reaction is often catalyzed by nucleophilic catalysts, among which 4-(dimethylamino)pyridine (DMAP) is a preeminent example. DMAP and its analogs significantly accelerate acylation reactions, particularly those involving sterically hindered alcohols and other challenging substrates.

The catalytic cycle of DMAP in the acylation of an alcohol with an acid anhydride is a well-understood process. It proceeds through a nucleophilic catalysis pathway, which is significantly more efficient than a simple base catalysis mechanism.

The Role of 2,6-Dimethyl Substitution: A Steric Hindrance Perspective

While this compound shares the core 4-aminopyridine structure with DMAP, the presence of methyl groups at the 2 and 6 positions introduces significant steric bulk around the nucleophilic pyridyl nitrogen. Scientific literature suggests that substituents at the 2-position of the pyridine ring are generally detrimental to the catalytic activity of 4-aminopyridine derivatives in acylation reactions. This is attributed to steric hindrance, which impedes the initial nucleophilic attack of the catalyst on the acylating agent to form the reactive N-acylpyridinium intermediate.

Therefore, it is anticipated that this compound will be a less active catalyst for acylation compared to DMAP, particularly for reactions involving bulky acylating agents or sterically demanding substrates. However, this reduced reactivity could be advantageous in specific applications where higher selectivity is required, or where a milder catalyst is necessary to avoid side reactions.

Potential Applications

Despite the expected lower reactivity, this compound could find utility in several areas:

-

Selective Acylations: The increased steric hindrance may lead to enhanced selectivity in the acylation of molecules with multiple hydroxyl or amino groups of varying steric environments.

-

Reactions with Highly Reactive Acylating Agents: In cases where highly reactive acylating agents (e.g., acyl chlorides or highly activated anhydrides) are used, a less reactive catalyst like this compound might provide better control over the reaction rate and prevent over-reaction or decomposition.

-

Base in Sterically Sensitive Reactions: It can serve as a sterically hindered, non-nucleophilic base in reactions where nucleophilic catalysis is undesirable.

Quantitative Data Summary (Hypothetical Comparison)

As direct comparative data is not available in the literature, the following table presents a hypothetical comparison of catalytic efficiency based on the principles of steric hindrance. These values are for illustrative purposes only and must be experimentally verified.

| Catalyst | Substrate | Acylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

| DMAP | 1-Adamantanol | Acetic Anhydride | 5 | 12 | >95 | Published Data |

| This compound | 1-Adamantanol | Acetic Anhydride | 5 | >24 (expected) | Lower (expected) | Requires Experimental Validation |

| DMAP | Benzyl Alcohol | Acetic Anhydride | 1 | 1 | >98 | Published Data |

| This compound | Benzyl Alcohol | Acetic Anhydride | 1 | >4 (expected) | High (expected) | Requires Experimental Validation |

Experimental Protocols

The following are generalized protocols for acylation reactions using a 4-aminopyridine catalyst. These should be considered as starting points for optimization when using this compound.

General Protocol for the Esterification of a Hindered Alcohol

Materials:

-

Hindered Alcohol (e.g., 1-Adamantanol): 1.0 mmol

-

Acetic Anhydride: 1.5 mmol

-

This compound: 0.05 - 0.2 mmol (5-20 mol%)

-

Triethylamine: 1.5 mmol

-

Anhydrous Dichloromethane (DCM): 5 mL

Procedure:

-